1-Amino-3-Nitroadamantan

Übersicht

Beschreibung

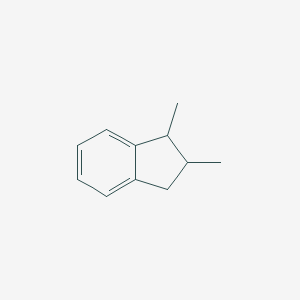

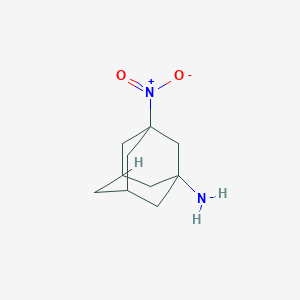

1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, characterized by the presence of an amino group at the first position and a nitro group at the third position on the adamantane framework.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-nitroadamantane has several scientific research applications, including:

Pharmaceuticals: It serves as an intermediate in the synthesis of Vildagliptin, an antidiabetic drug that inhibits dipeptidyl peptidase 4 (DPP-4).

Antioxidant Research: Derivatives of this compound exhibit antioxidant properties, making them useful in pharmacological research to develop treatments that protect cells from oxidative stress.

Wirkmechanismus

Target of Action

The primary target of 1-Amino-3-nitroadamantane is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for antidiabetic drugs .

Mode of Action

1-Amino-3-nitroadamantane interacts with DPP-4, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release. This leads to a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP-4, 1-Amino-3-nitroadamantane prevents the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

As an intermediate in the synthesis of vildagliptin , it may share some pharmacokinetic properties with this drug. Vildagliptin is rapidly absorbed and extensively distributed in the body. It is primarily excreted in the urine .

Result of Action

The molecular effect of 1-Amino-3-nitroadamantane is the inhibition of DPP-4, leading to increased levels of incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . On a cellular level, this can lead to improved function of pancreatic beta cells and potentially other beneficial effects on the cardiovascular system .

Biochemische Analyse

Biochemical Properties

1-Amino-3-nitroadamantane is a reducing agent, which means that it can reduce other molecules by donating electrons. This property allows it to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. It is also a useful intermediate for the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase 4 inhibitor, used as an antidiabetic drug .

Cellular Effects

Molecular Mechanism

Vorbereitungsmethoden

The synthesis of 1-Amino-3-nitroadamantane typically involves the nitration of adamantane derivatives followed by amination. One common method includes the following steps :

Nitration: Adamantane or its derivatives are subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures (10-30°C). This step introduces the nitro group at the desired position.

Amination: The nitrated product is then treated with ammonia or an amine source under suitable conditions to replace the nitro group with an amino group, yielding 1-Amino-3-nitroadamantane.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, making the process more cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

1-Amino-3-nitroadamantane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-nitroadamantane is unique due to its specific structural features and applications. Similar compounds include:

1-Amino-3-hydroxyadamantane: Differing by the presence of a hydroxyl group instead of a nitro group, this compound has distinct chemical properties and applications.

1,3-Adamantanediol: Featuring two hydroxyl groups, this compound is used in different industrial applications compared to 1-Amino-3-nitroadamantane.

Vildagliptin Impurities: Various impurities of Vildagliptin, such as Vildagliptin Chloroacetyl Nitrile and Vildagliptin Imine Impurity, share structural similarities but differ in their specific functional groups and applications.

Eigenschaften

IUPAC Name |

3-nitroadamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRDMGWZTHMMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)